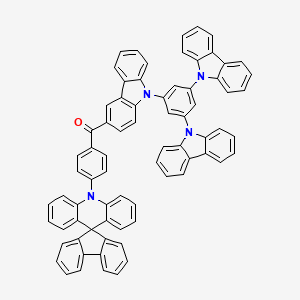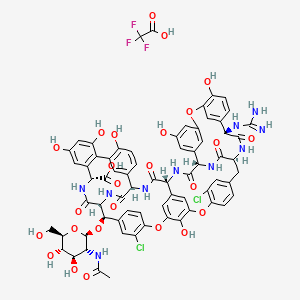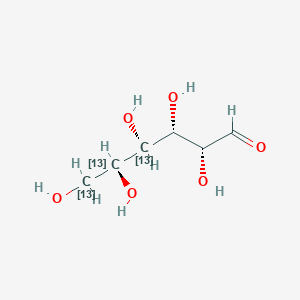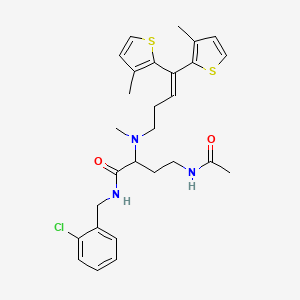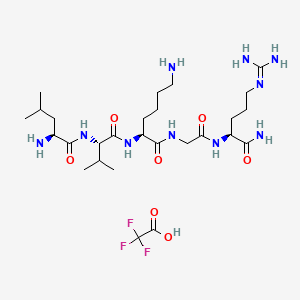
GLP-1(32-36)amide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-1(32-36)amide (TFA) is a pentapeptide derived from the C-terminal end of the glucoregulatory hormone glucagon-like peptide-1 (GLP-1). This compound has demonstrated significant potential in regulating glucose metabolism and mitigating weight gain in diabetic mice . It is a cleavage product of GLP-1(9-36)amide and has been shown to modulate whole-body glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1(32-36)amide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of GLP-1(32-36)amide (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
GLP-1(32-36)amide (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
GLP-1(32-36)amide (TFA) has a wide range of scientific research applications:
Mechanism of Action
GLP-1(32-36)amide (TFA) exerts its effects by modulating glucose metabolism and energy expenditure. It activates the eNOS/cGMP/PKG pathway, increases glycolysis, and enhances angiogenesis . The compound also increases the expression of UCP-1 and UCP-3 in brown adipose tissue and skeletal muscle, promoting fatty acid oxidation and thermogenesis .
Comparison with Similar Compounds
Similar Compounds
GLP-1(7-36)amide: Another peptide derived from GLP-1, known for its glucose-lowering effects.
GLP-1(28-36)amide: A nonapeptide derived from GLP-1, which has antioxidant properties and targets mitochondria.
Uniqueness
GLP-1(32-36)amide (TFA) is unique in its ability to increase basal energy expenditure and inhibit weight gain without affecting energy intake . This makes it a promising candidate for treating metabolic disorders such as obesity and diabetes.
Properties
Molecular Formula |
C27H51F3N10O7 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H50N10O5.C2HF3O2/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30;3-2(4,5)1(6)7/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31);(H,6,7)/t16-,17-,18-,20-;/m0./s1 |
InChI Key |
BQNMSKSVLSZCQG-CMPKFCAVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



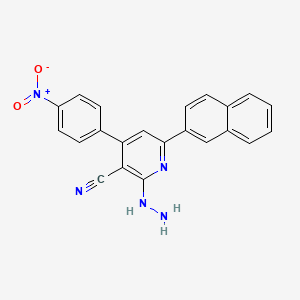


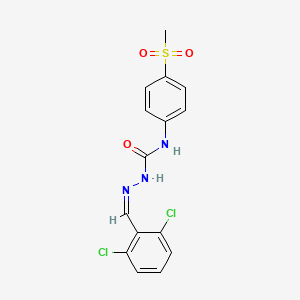
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
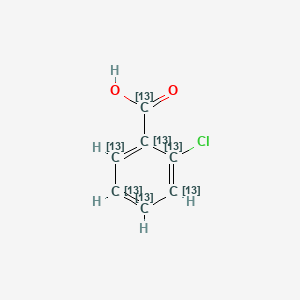
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
